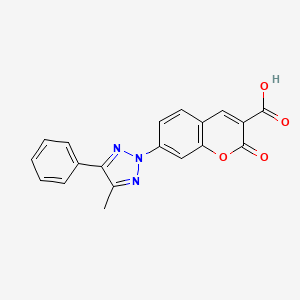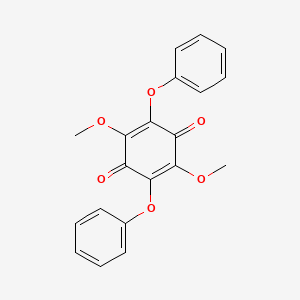
2,5-Dimethoxy-3,6-diphenoxycyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethoxy-3,6-diphenoxycyclohexa-2,5-diene-1,4-dione is an organic compound that belongs to the class of quinones. . This compound is characterized by its unique structure, which includes two methoxy groups and two phenoxy groups attached to a cyclohexa-2,5-diene-1,4-dione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-3,6-diphenoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-dimethoxy-1,4-benzoquinone with phenol derivatives under specific conditions. One common method includes the use of a base catalyst, such as sodium hydroxide, in an organic solvent like methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2,5-Dimethoxy-3,6-diphenoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of benzoquinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2,5-Dimethoxy-3,6-diphenoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic effects on cancer cells.
Medicine: Investigated for its role in developing new anticancer drugs.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure
作用机制
The mechanism of action of 2,5-Dimethoxy-3,6-diphenoxycyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce apoptosis in cancer cells by activating caspases and causing DNA damage. The compound’s quinone structure allows it to participate in redox cycling, further contributing to its cytotoxic effects .
相似化合物的比较
Similar Compounds
- 2,5-Dimethoxy-3,6-diphenylcyclohexa-2,5-diene-1,4-dione
- 2,6-Dimethoxy-1,4-benzoquinone
- 2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Dimethoxy-3,6-diphenoxycyclohexa-2,5-diene-1,4-dione is unique due to its dual methoxy and phenoxy substituents, which enhance its stability and reactivity. This structural uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
2,5-dimethoxy-3,6-diphenoxycyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-23-17-15(21)20(26-14-11-7-4-8-12-14)18(24-2)16(22)19(17)25-13-9-5-3-6-10-13/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEPIAKEGAAZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C(=C(C1=O)OC2=CC=CC=C2)OC)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
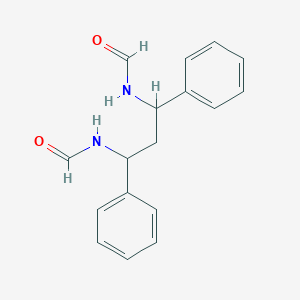
![N-[4-[(4-formamido-3-methylphenyl)methyl]-2-methylphenyl]formamide](/img/structure/B8042262.png)
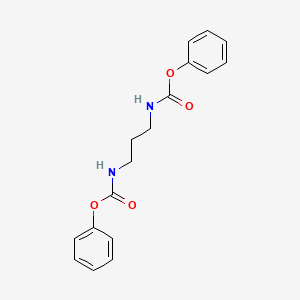
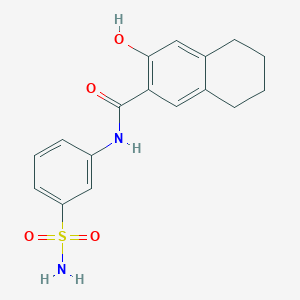
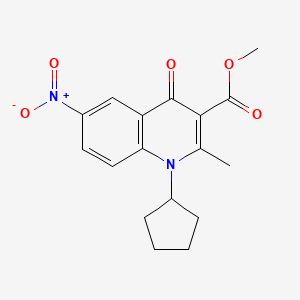
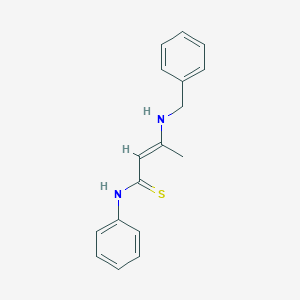
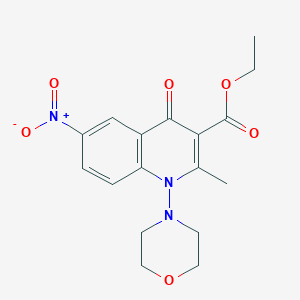
![ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate](/img/structure/B8042298.png)
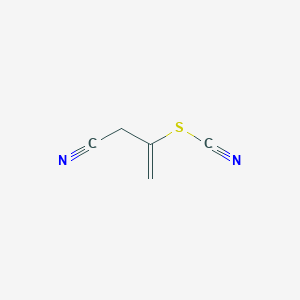
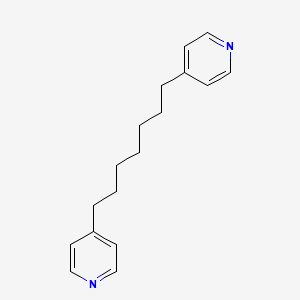
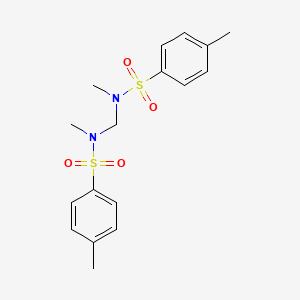
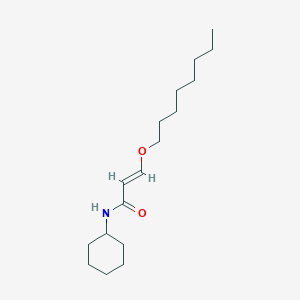
![2-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]naphthalene-1,4-dione](/img/structure/B8042338.png)
